molecular formula C7H16ClNO B1429840 trans-2-(Aminomethyl)cyclohexanol hydrochloride CAS No. 24948-05-8

trans-2-(Aminomethyl)cyclohexanol hydrochloride

Cat. No. B1429840
CAS RN: 24948-05-8
M. Wt: 165.66 g/mol
InChI Key: UVYXWKUCIQHOCP-UOERWJHTSA-N
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Description

Trans-2-(Aminomethyl)cyclohexanol hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl . It has a molecular weight of 165.66 . This compound is a useful amino alcohol for proteomics research .


Molecular Structure Analysis

The molecular structure of trans-2-(Aminomethyl)cyclohexanol hydrochloride can be represented by the SMILES string Cl.NC[C@@H]1CCCC[C@H]1O . The InChI representation is 1S/C7H15NO.ClH/c8-5-6-3-1-2-4-7(6)9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m0./s1 .


Physical And Chemical Properties Analysis

Trans-2-(Aminomethyl)cyclohexanol hydrochloride is a solid at room temperature . It should be stored at 4°C . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Synthetic Precursor and Intermediate

Trans-4-(N-acetylamido)cyclohexanol, a derivative of trans-2-(aminomethyl)cyclohexanol hydrochloride, serves as an important precursor for synthesizing pharmaceutical intermediates. The synthesis involves acetylation and subsequent hydrogenation processes, highlighting its utility in the preparation of specific isomers with high selectivity and yield. The process optimization for these synthetic steps provides valuable insights into pharmaceutical manufacturing techniques (Li Jia-jun, 2012).

pH-Triggered Molecular Switches

Trans-2-aminocyclohexanols, closely related to trans-2-(aminomethyl)cyclohexanol hydrochloride, demonstrate significant potential as pH-triggered molecular switches. The protonation of these compounds induces dramatic conformational changes, offering a novel approach to allosteric systems with negative cooperativity. This property is utilized for pH-triggered switching of crown ethers and podands, indicating applications in molecular electronics and sensor technology (Barbora Brázdová et al., 2005).

Catalysts in Asymmetric Synthesis

The resolution of racemic 2-aminocyclohexanol derivatives, including trans-2-(aminomethyl)cyclohexanol hydrochloride, has been achieved with high enantiomeric excess. These optically active aminocyclohexanols are applied as ligands in asymmetric catalysis, facilitating highly enantioselective phenyl transfer reactions and hydrogenations. This underscores their importance in the synthesis of enantiomerically pure compounds, which is crucial for the development of active pharmaceutical ingredients and fine chemicals (I. Schiffers et al., 2006).

Analytical Method Development

Trans-2-(aminomethyl)cyclohexanol hydrochloride has been involved in the development of analytical methods, such as HPLC techniques for the quantification of ambroxol hydrochloride and benzoic acid in pharmaceutical formulations. This research supports the importance of trans-2-(aminomethyl)cyclohexanol hydrochloride in ensuring the quality and stability of drug formulations, contributing to the safety and efficacy of pharmaceutical products (M. Heinänen & C. Barbas, 2001).

Ligands and Organocatalysts

Trans-2-(Aminomethyl)cyclohexanol hydrochloride derivatives have been explored as novel chiral motifs for ligands and organocatalysts. The synthesis of enantiopure compounds and their application in various catalytic processes highlight the versatility of trans-2-(aminomethyl)cyclohexanol hydrochloride in organic synthesis. Such compounds are instrumental in promoting enantioselective reactions, which are pivotal for the production of chiral molecules in the pharmaceutical and agrochemical industries (Anette Nowak et al., 2011).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in a well-ventilated area . In case of contact with skin or eyes, or if swallowed, immediate medical attention should be sought .

properties

IUPAC Name

(1R,2S)-2-(aminomethyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-5-6-3-1-2-4-7(6)9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYXWKUCIQHOCP-UOERWJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40739084
Record name (1R,2S)-2-(Aminomethyl)cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(Aminomethyl)cyclohexanol hydrochloride

CAS RN

24948-05-8
Record name (1R,2S)-2-(Aminomethyl)cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-trans-2-(Aminomethyl)cyclohexanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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